2-Methyl-4-phenyl-1,3-thiazol-5-amine
Overview
Description
“2-Methyl-4-phenyl-1,3-thiazol-5-amine” is a chemical compound with the CAS Number: 38093-76-4 . It has a molecular weight of 190.27 . The compound is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-methyl-4-phenylthiazol-5-amine . The InChI code is 1S/C10H10N2S/c1-7-12-9(10(11)13-7)8-5-3-2-4-6-8/h2-6H,11H2,1H3 .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a melting point of 168-172°C .Scientific Research Applications
Molecular and Electronic Structure Analysis
A study by Özdemir et al. (2009) focused on the molecular and electronic structure of a related thiazole compound, employing techniques such as 1H-NMR, 13C-NMR, IR, and single-crystal X-ray diffraction. This research provided insights into the geometry, vibrational frequencies, and atomic charges distribution, enhancing understanding of thiazole derivatives' chemical properties Özdemir, Dinçer, Cukurovalı, & Büyükgüngör, 2009.
Synthetic Methodologies
Kumar, Parameshwarappa, and Ila (2013) reported a chemoselective thionation-cyclization method for synthesizing 2,4,5-trisubstituted thiazoles, highlighting a versatile approach to functionalized thiazoles suitable for further chemical transformations Kumar, Parameshwarappa, & Ila, 2013.
Therapeutic Potential
- Anticancer Activity : Yakantham, Sreenivasulu, and Raju (2019) synthesized 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives and tested them against various human cancer cell lines, demonstrating good to moderate activity Yakantham, Sreenivasulu, & Raju, 2019.
- Antitumor Properties : Bradshaw et al. (2002) explored amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, highlighting their selective, potent antitumor properties in vitro and in vivo Bradshaw et al., 2002.
Antimicrobial and Antifungal Activities
Bansal et al. (2020) synthesized thiazole clubbed pyrazole derivatives, showing significant antimicrobial and antifungal activities, which suggests their potential in developing new anti-infective agents Bansal, Bhardwaj, Saraf, Thakur, & Sharma, 2020.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets, including antimicrobial, antifungal, and antiviral targets .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways, often related to their antimicrobial, antifungal, and antiviral activities .
Pharmacokinetics
The compound is a powder at room temperature , which suggests it could be administered orally and absorbed in the gastrointestinal tract.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
2-methyl-4-phenyl-1,3-thiazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-7-12-9(10(11)13-7)8-5-3-2-4-6-8/h2-6H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPLETCHADLYRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648414 | |
Record name | 2-Methyl-4-phenyl-1,3-thiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38093-76-4 | |
Record name | 2-Methyl-4-phenyl-1,3-thiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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